molecular formula C9H8O4 B1608003 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid CAS No. 5025-54-7

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1608003
CAS No.: 5025-54-7
M. Wt: 180.16 g/mol
InChI Key: GHJXEUAYEHDQSZ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

6-Methylbenzo[d]dioxole-5-carboxylic acid is a benzodioxole derivative with systematic and common names, structural identifiers, and molecular characteristics (Table 1).

Table 1: Structural and molecular identifiers

Property Value
IUPAC Name 6-methyl-1,3-benzodioxole-5-carboxylic acid
CAS Registry Number 5025-54-7
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
SMILES CC1=CC2=C(C=C1C(=O)O)OCO2
InChI Key GHJXEUAYEHDQSZ-UHFFFAOYSA-N
XLogP3 1.7 (predicted)
Topological Polar Surface Area 64.5 Ų

The compound features a fused 1,3-benzodioxole core with a methyl group at position 6 and a carboxylic acid group at position 5 (Figure 1). Its planar structure enables π-π interactions, while the electron-withdrawing carboxylic acid group enhances solubility in polar solvents.

Historical Context and Discovery Timeline

The compound emerged as a synthetic target in the late 20th century, coinciding with advancements in heterocyclic chemistry. Key milestones include:

Table 2: Historical development timeline

Year Development
1999 First reported synthesis of related 1,3-benzodioxole-5-carboxylic esters
2005 PubChem entry creation (CID 2752031) documenting structural data
2010 Patent applications for benzodioxole derivatives in chiral synthesis
2024 Rh-catalyzed modular synthesis of non-benzofused 1,3-dioxoles

While its exact discovery date remains undocumented, its synthesis likely involves Knoevenagel condensation or metal-catalyzed cyclization, as seen in analogous compounds.

Position Within Benzodioxole Carboxylic Acid Derivatives

This compound belongs to a broader class of 1,3-benzodioxole-5-carboxylic acids, differentiated by substituents at position 6 (Table 3).

Table 3: Comparison with related derivatives

Compound R Group at C6 Key Properties
Piperonylic acid (1,3-benzodioxole-5-carboxylic acid) H Natural product; anti-inflammatory activity
6-Nitrobenzo[d]dioxole-5-carboxylic acid NO₂ High reactivity in electrophilic substitution
6-Bromobenzo[d]dioxole-5-carboxylic acid Br Intermediate in Suzuki couplings
6-Methylbenzo[d]dioxole-5-carboxylic acid

Properties

IUPAC Name

6-methyl-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5-2-7-8(13-4-12-7)3-6(5)9(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJXEUAYEHDQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372869
Record name 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5025-54-7
Record name 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-Methylbenzo[d]dioxole-5-carboxylic acid typically follows a sequence of:

  • Formation of the benzo[d]dioxole core,
  • Introduction or retention of the methyl substituent at the 6-position,
  • Functionalization at the 5-position to introduce the carboxylic acid group.

These steps may be carried out via classical aromatic substitution, cyclization, oxidation, and carboxylation reactions.

Detailed Preparation Routes

Step Reaction Type Starting Material/Intermediate Reagents/Conditions Outcome/Notes
1 Formation of Benzodioxole Catechol or substituted catechol derivatives Reaction with formaldehyde or equivalents under acidic conditions Cyclization to form the 1,3-benzodioxole ring
2 Methylation Hydroxybenzodioxole intermediate Methylation agents such as methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Introduction of methyl group at 6-position
3 Carboxylation/Functionalization Aromatic intermediate with methyl group Oxidation of methyl to carboxylic acid via KMnO4 or other oxidants, or direct introduction of carboxyl group via lithiation and CO2 quenching Formation of 6-Methylbenzo[d]dioxole-5-carboxylic acid

Specific Synthetic Examples and Conditions

  • Benzodioxole Ring Formation: The benzodioxole ring is commonly constructed by reacting catechol derivatives with formaldehyde or equivalents under acidic catalysis, which promotes cyclization forming the 1,3-dioxole ring. This step is critical to establish the core heterocyclic structure.

  • Methyl Group Introduction: Methylation at the 6-position can be achieved via electrophilic aromatic substitution or by methylating a hydroxy group precursor. For example, methyl iodide in the presence of potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions is effective for methylation.

  • Carboxylic Acid Installation: The carboxylic acid at the 5-position can be introduced by oxidation of a methyl substituent or by lithiation of the aromatic ring followed by carbonation with CO2. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are commonly used to convert methyl groups to carboxylic acids.

Research-Based Preparation Insights

  • According to Vulcanchem data, the synthesis involves multi-step reactions including dioxole ring formation, methyl group introduction, and carboxylation, with reaction conditions optimized for yield and purity.

  • Analogous benzodioxole derivatives like 6-Propoxy-benzodioxole-5-carboxylic acid are synthesized by alkylation of hydroxybenzodioxole aldehyde followed by oxidation of the aldehyde to the carboxylic acid using potassium permanganate, suggesting a similar oxidation approach can be applied for the methyl derivative.

  • Literature on related benzodioxole compounds indicates the use of esterification, alkylation, cyclization, and hydrolysis steps to achieve the target carboxylic acid, often employing lithium hydroxide for ester hydrolysis and oxalyl chloride for intermediate activation in amide synthesis, which parallels carboxylic acid preparation.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations/Challenges
Cyclization of catechol derivatives Formaldehyde, acid catalyst, heat Efficient ring formation Requires careful control of conditions
Methylation via alkyl halides Methyl iodide or dimethyl sulfate, K2CO3, DMF, reflux Selective methyl introduction Potential for over-alkylation
Oxidation of methyl to carboxylic acid KMnO4 in acidic/basic medium, controlled temp Direct conversion to acid Over-oxidation risk, requires purification
Lithiation and carbonation n-Butyllithium, CO2 quenching Precise carboxylation Air/moisture sensitive reagents

Analytical and Purification Considerations

  • Purification typically involves recrystallization or chromatographic techniques to isolate the pure acid.

  • Characterization includes NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Chemical Reactions Analysis

Reduction of the Carboxylic Acid Group

The carboxylic acid group undergoes reduction to form aldehydes or alcohols under specific conditions.

Reaction Type Reagents Conditions Product
Reduction to aldehydeLithium aluminum hydride (LiAlH₄) in diethyl etherControlled reflux, inert atmosphere6-Methylbenzo[d]dioxole-5-carbaldehyde
Reduction to alcoholSodium borohydride (NaBH₄) in methanolMild conditions, room temperature6-Methylbenzo[d]dioxole-5-carboxyl alcohol

Mechanism :

  • LiAlH₄ selectively reduces the carboxylic acid to an aldehyde by stabilizing intermediates, avoiding over-reduction to the alcohol .

  • NaBH₄ typically reduces carboxylic acids to alcohols, but controlled conditions may yield aldehydes .

Amide Formation via Coupling Reactions

The carboxylic acid reacts with amines to form amides using coupling agents.

Reagents Conditions Product
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) + HOBt (Hydroxybenzotriazole)DMF, room temperatureN-substituted amides
DCC (N,N'-dicyclohexylcarbodiimide) + DMAP (4-dimethylaminopyridine)Dichloromethane, 0°C to room temperature

Example :

  • Reaction with benzylamine yields N-benzyl-6-methylbenzo[d]dioxole-5-carboxamide .

Note : The benzo[d]dioxole moiety enhances binding affinity in biological systems, making such amides potential candidates for pharmacological applications.

Esterification

The carboxylic acid group reacts with alcohols to form esters under acidic catalysis.

Alcohol Catalyst Conditions Product
MethanolH₂SO₄Reflux, 6–12 hours6-Methylbenzo[d]dioxole-5-carboxylic acid methyl ester
EthanolHClRoom temperature, 24 hours6-Methylbenzo[d]dioxole-5-carboxylic acid ethyl ester

Mechanism :

  • Acid catalyzes the formation of the acylium ion, facilitating nucleophilic attack by the alcohol.

Substitution Reactions

While the methyl group at position 6 is typically unreactive, the benzo[d]dioxole ring may undergo nucleophilic aromatic substitution under specific conditions.

Reagent Conditions Product
Alkyl halides (e.g., CH₃CH₂Br) + NaHDMF, refluxSubstituted derivatives (e.g., ethyl at position 6)
Thiols (e.g., SHCH₂CH₃) + K₂CO₃Acetonitrile, 50°CThioether derivatives

Note : Activation of the aromatic ring (e.g., by electron-donating groups) may be required for efficient substitution.

Hydrolysis of the Dioxole Ring

The benzo[d]dioxole ring undergoes hydrolysis under acidic or basic conditions to form diols.

Conditions Product
HCl (aqueous) + heat2,3-Dihydroxy-6-methylbenzoic acid
NaOH (aqueous) + heatSodium salt of 2,3-dihydroxy-6-methylbenzoic acid

Mechanism :

  • Acidic hydrolysis cleaves the dioxole ring, yielding a diol. Basic conditions may lead to decarboxylation or further side reactions .

Key Findings and Comparisons

Reaction Type Advantages Limitations
ReductionSelective aldehyde formationRequires controlled conditions to avoid over-reduction
Amide FormationHigh yield, versatile coupling agentsSensitive to moisture; requires inert atmosphere
EsterificationMild conditions, stable productsLong reaction times for bulky alcohols
HydrolysisSimple reagentsPotential side reactions with the carboxylic acid group

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Case Study : Research has shown that derivatives of benzodioxole exhibit significant biological activities, including anticancer and antimicrobial properties. For instance, a study demonstrated that modifications of benzodioxole derivatives led to compounds with improved efficacy against cancer cell lines while maintaining low toxicity towards normal cells .

Studies have highlighted the potential of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid in inhibiting specific enzymes linked to metabolic disorders.

  • Antidiabetic Properties : A derivative of this compound was assessed for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. Results indicated strong inhibition (IC50 values around 0.68 µM), suggesting its potential as an antidiabetic agent .

Agricultural Chemistry

The compound is being explored for its applications in agrochemicals. Its derivatives may serve as effective pesticides or herbicides due to their ability to disrupt biological processes in pests.

  • Research Findings : Studies are ongoing to evaluate the efficacy of benzodioxole derivatives in agricultural settings, focusing on their ability to target specific pests without harming beneficial organisms .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityNotable Findings
This compoundStructureAnticancer, AntidiabeticSignificant α-amylase inhibition
6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acidStructureModerate AntimicrobialLower efficacy compared to methyl derivative
6-Hydroxybenzo[d][1,3]dioxole-5-carboxylic acidStructureAntioxidantEffective against oxidative stress

Mechanism of Action

The mechanism of action of 6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-methylbenzo[d][1,3]dioxole-5-carboxylic acid and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Key Properties
This compound Methyl Not reported Likely lower polarity compared to nitro/bromo derivatives.
6-Methoxybenzo[d][1,3]dioxole-5-carboxylic acid Methoxy Not reported Category 4 acute toxicity (oral, dermal, inhalation hazards) .
6-Nitrobenzo[d][1,3]dioxole-5-carboxylic acid Nitro 227.13 Precursor for nephrotoxic aristolochic acids; used in amide coupling .
6-Bromobenzo[d][1,3]dioxole-5-carboxylic acid Bromo ~260.99 Melting point: 202–204°C; synthesized via bromination (69% yield) .
6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid Amino 181.15 High cost (€244/g); potential for further functionalization .
Benzo[d][1,3]dioxole-5-carboxylic acid None 180.12 Parent compound; used in ester/amide synthesis .

Key Observations and Trends

Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) increase molecular weight and polarity, enhancing reactivity in coupling reactions but often introducing toxicity (e.g., aristolochic acids).

Applications: Nitro and bromo derivatives serve as intermediates in drug synthesis. Methoxy and amino analogs are niche research tools due to cost or hazard limitations.

Gaps in Data: Limited synthesis and safety data for this compound suggest a need for further characterization.

Biological Activity

6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of this compound, characterized by a methoxy-substituted benzodioxole moiety, contributes to its biological activity. The compound's ability to interact with various biological targets is attributed to its specific substitution pattern, which can influence both chemical reactivity and biological properties.

The biological effects of this compound are mediated through several mechanisms:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to antimicrobial effects.
  • Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells or inhibit cell proliferation through various pathways.
  • Antidiabetic Effects : Some derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate metabolism, indicating potential use in managing diabetes .

Antimicrobial and Anticancer Activity

A summary of the biological activities observed in recent studies is presented in the following table:

Activity Cell Line/Pathogen IC50 (µM) Notes
AntimicrobialVarious bacteriaNot specifiedMechanism involves membrane disruption.
AnticancerHeLa (cervical cancer)26 - 65Significant activity against multiple cancer lines .
Antidiabeticα-amylase0.68 - 0.85Demonstrated safety on normal cells (IC50 > 150 µM) .

Case Studies

  • Antidiabetic Potential : In a study evaluating the antidiabetic effects of benzodioxol derivatives, compound IIc exhibited potent α-amylase inhibition with an IC50 of 0.68 µM. In vivo studies showed a reduction in blood glucose levels in diabetic mice, highlighting its therapeutic potential for diabetes management .
  • Cytotoxicity Evaluation : A comprehensive cytotoxicity assessment revealed that compounds containing the benzodioxole moiety exhibited varying degrees of anticancer activity. Notably, compounds with carboxamide groups showed significant cytotoxicity against Hep3B liver cancer cells with IC50 values lower than those of traditional chemotherapeutics like Doxorubicin .

Q & A

Q. What protocols are recommended for decarboxylation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives?

  • Thermal Decarboxylation: Reflux in high-boiling solvents like DMA or quinoline (160–200°C) under inert gas. Monitor via TLC for CO2 evolution .
  • Catalytic Methods: Use transition-metal catalysts (e.g., Cu or Pd) to lower activation energy .

Q. How can researchers design SAR studies for derivatives of this compound?

  • Step 1: Syntize a library with systematic substitutions (e.g., halogens at C4/C7, methoxy at C6).
  • Step 2: Screen for target activity (e.g., enzyme inhibition, antibacterial).
  • Step 3: Perform computational docking to identify binding motifs.
  • Step 4: Correlate substituent electronic effects (Hammett σ values) with bioactivity trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid
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6-Methylbenzo[d][1,3]dioxole-5-carboxylic acid

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